molecular formula C23H23N3O3 B2651121 N-(1-{1-[2-(4-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}ethyl)-2-furamide CAS No. 920118-50-9

N-(1-{1-[2-(4-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}ethyl)-2-furamide

Cat. No.: B2651121
CAS No.: 920118-50-9
M. Wt: 389.455
InChI Key: JYZVRMGVVXCBMY-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains a benzimidazole ring, which is a type of heterocyclic aromatic organic compound . This ring is substituted with a furamide group and a 4-methylphenoxyethyl group .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy . This would provide information about the chemical environment of the atoms in the molecule and their connectivity .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and reagents used. The benzimidazole ring, for example, might undergo electrophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the benzimidazole ring might contribute to its aromaticity and stability .

Scientific Research Applications

Synthesis and Chemical Transformations

  • The thermolysis of N-aryl-2-furamide oximes under specific conditions results in the formation of benzimidazoles alongside other compounds, suggesting a pathway for chemical transformations involving N-(1-{1-[2-(4-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}ethyl)-2-furamide derivatives (Gaber, Muathen, & Taib, 2013).
  • Excited-state intramolecular proton transfer (ESIPT) inspired fluorescent derivatives of benzimidazole demonstrate potential for photophysical applications, highlighting the versatility of such compounds in the development of new materials with unique optical properties (Padalkar et al., 2011).

Antimicrobial and Corrosion Inhibition

  • Novel benzimidazole derivatives have been synthesized and evaluated for their antimicrobial activity, indicating the potential use of this compound derivatives in the development of new antimicrobial agents (Padalkar et al., 2016).
  • The electrochemical, thermodynamic, and quantum chemical studies of synthesized benzimidazole derivatives as corrosion inhibitors for N80 steel in hydrochloric acid highlight the potential application of these compounds in protecting metals against corrosion, emphasizing the chemical's utility beyond biological applications (Yadav et al., 2016).

Mechanism of Action

The mechanism of action of this compound is not clear without additional context. If it’s a pharmaceutical compound, its mechanism of action would depend on the biological target it interacts with .

Future Directions

The future research directions would depend on the intended use of this compound. If it’s a pharmaceutical compound, future research might focus on improving its efficacy, reducing its side effects, or exploring new therapeutic applications .

Properties

IUPAC Name

N-[1-[1-[2-(4-methylphenoxy)ethyl]benzimidazol-2-yl]ethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O3/c1-16-9-11-18(12-10-16)28-15-13-26-20-7-4-3-6-19(20)25-22(26)17(2)24-23(27)21-8-5-14-29-21/h3-12,14,17H,13,15H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYZVRMGVVXCBMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C2C(C)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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